molecular formula C14H14F3N3O4 B1417158 Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate CAS No. 477854-35-6

Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate

Cat. No.: B1417158
CAS No.: 477854-35-6
M. Wt: 345.27 g/mol
InChI Key: RKIKHRPTRHWBJV-UHFFFAOYSA-N
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Description

Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazono group. The compound has applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl N-[3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-5-9(7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIKHRPTRHWBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate typically involves the reaction of ethyl carbamate with a hydrazono compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents.

    This compound: Differing in the position of the trifluoromethyl group.

These comparisons highlight the unique properties of this compound, such as its enhanced stability and reactivity due to the presence of the trifluoromethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate

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